molecular formula C22H25ClN4O B2397824 5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide CAS No. 1285560-19-1

5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide

Cat. No. B2397824
CAS RN: 1285560-19-1
M. Wt: 396.92
InChI Key: HAMQTCXSDSFQGJ-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C22H25ClN4O and its molecular weight is 396.92. The purity is usually 95%.
BenchChem offers high-quality 5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Modeling

5-(1-Adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide and its derivatives are synthesized to evaluate their affinity at CB1 and CB2 receptors. Compounds featuring adamantane-based amines demonstrated significant receptor affinity and selectivity, showcasing potential as CB2 receptor antagonists/inverse agonists. Molecular modeling and SAR studies highlight the interactions related to the pyrazolo[1,5-a]naphthyridine scaffold as CB2 inverse agonists, providing insights into the design of selective receptor modulators (Dore et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Research into adamantyl-substituted compounds, including 5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide derivatives, has shown promising antimicrobial and anti-inflammatory properties. These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, displaying good to moderate activities. Moreover, certain derivatives exhibit dose-dependent anti-inflammatory activities, suggesting their potential in therapeutic applications (Al-Omar et al., 2010).

Antiviral Activities

Adamantane-containing heterocycles, including pyrazole derivatives, have been explored for their antiviral properties. These compounds are tested against various viruses, showing potential in antiviral therapy. The research emphasizes the versatility of adamantane-substituted heterocycles in developing new antiviral agents (Makarova et al., 2004).

Cancer Cell Growth Inhibition and Angiogenesis

Studies on adamantyl-substituted retinoid-derived molecules, such as those related to 5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide, have revealed their potential in inhibiting cancer cell growth and angiogenesis. These compounds induce apoptosis and bind to nuclear receptors, displaying promising anticancer activities. Modification of their carboxylate groups impacts their apoptotic, proliferative, and protein-tyrosine phosphatase activities, offering insights into the development of novel cancer therapies (Dawson et al., 2007).

properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O/c1-13(17-2-4-18(23)5-3-17)24-27-21(28)19-9-20(26-25-19)22-10-14-6-15(11-22)8-16(7-14)12-22/h2-5,9,14-16H,6-8,10-12H2,1H3,(H,25,26)(H,27,28)/b24-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMQTCXSDSFQGJ-ZMOGYAJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3)/C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide

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